molecular formula C3HKO2 B157696 Potassium 2-propynoate CAS No. 1968-46-3

Potassium 2-propynoate

Cat. No. B157696
CAS RN: 1968-46-3
M. Wt: 108.14 g/mol
InChI Key: GLNAULDUXCVLKU-UHFFFAOYSA-M
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Description

Potassium 2-propynoate, also known as potassium propynoate, is a chemical compound that belongs to the family of organic compounds known as carboxylic acids. It is widely used in the field of organic synthesis as a reagent and as a building block for the synthesis of various other compounds. Potassium 2-propynoate is a white crystalline powder that is soluble in water and has a pKa value of 4.5.

Mechanism Of Action

The mechanism of action of Potassium 2-propynoate 2-propynoate involves its ability to act as a nucleophile. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. The resulting product is a new compound that has a different chemical and physical property than the starting material. Potassium 2-propynoate can also undergo Michael addition reactions, where it acts as a nucleophile and adds to the double bond of an α,β-unsaturated carbonyl compound.

Biochemical And Physiological Effects

Potassium 2-propynoate has been shown to have various biochemical and physiological effects. It has been reported to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. Potassium 2-propynoate has been reported to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using Potassium 2-propynoate 2-propynoate in lab experiments is its versatility. It can undergo various reactions, making it a valuable reagent for the synthesis of various compounds. Another advantage is its low toxicity profile, making it a safer alternative to other reagents. However, one of the limitations of using Potassium 2-propynoate 2-propynoate is its low solubility in organic solvents, which can make it difficult to work with in certain reactions.

Future Directions

For the research on Potassium 2-propynoate 2-propynoate include exploring its potential as an antifungal, antibacterial, and anticancer agent, optimizing its synthesis method, and developing new reactions that can be performed using this reagent.

Synthesis Methods

The synthesis of Potassium 2-propynoate 2-propynoate can be achieved by reacting propargyl alcohol with Potassium 2-propynoate hydroxide in the presence of a catalyst. The reaction takes place through a process called deprotonation, where the hydroxyl group of propargyl alcohol is replaced by a Potassium 2-propynoate ion. The resulting product is Potassium 2-propynoate 2-propynoate, which can be purified by recrystallization.

Scientific Research Applications

Potassium 2-propynoate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is also used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Potassium 2-propynoate is a versatile reagent that can undergo various reactions such as nucleophilic addition, Michael addition, and cycloaddition. It is used in the synthesis of compounds such as pyridines, pyrimidines, and pyrazoles.

properties

CAS RN

1968-46-3

Product Name

Potassium 2-propynoate

Molecular Formula

C3HKO2

Molecular Weight

108.14 g/mol

IUPAC Name

potassium;prop-2-ynoate

InChI

InChI=1S/C3H2O2.K/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1

InChI Key

GLNAULDUXCVLKU-UHFFFAOYSA-M

Isomeric SMILES

C#CC(=O)[O-].[K+]

SMILES

C#CC(=O)[O-].[K+]

Canonical SMILES

C#CC(=O)[O-].[K+]

Other CAS RN

1968-46-3

Origin of Product

United States

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